molecular formula C11H13BrN2O2 B1440460 4-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide CAS No. 1138443-06-7

4-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide

Cat. No.: B1440460
CAS No.: 1138443-06-7
M. Wt: 285.14 g/mol
InChI Key: JIXRAPVRBOYMPP-UHFFFAOYSA-N
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Description

4-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide is a chemical compound with the molecular formula C11H13BrN2O2 and a molecular weight of 285.14 g/mol . This compound is known for its unique structure, which includes a bromoacetyl group attached to an amino group, further connected to a dimethylbenzamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide typically involves the reaction of 4-amino-N,N-dimethylbenzamide with bromoacetyl bromide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen bromide formed during the reaction . The reaction conditions usually include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors with precise temperature control systems to ensure the reaction proceeds efficiently. The product is then purified using techniques such as recrystallization or column chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amide derivative, while oxidation can produce a carboxylic acid derivative .

Scientific Research Applications

4-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways. This makes it a valuable tool in both chemical synthesis and biochemical research .

Properties

IUPAC Name

4-[(2-bromoacetyl)amino]-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O2/c1-14(2)11(16)8-3-5-9(6-4-8)13-10(15)7-12/h3-6H,7H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXRAPVRBOYMPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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